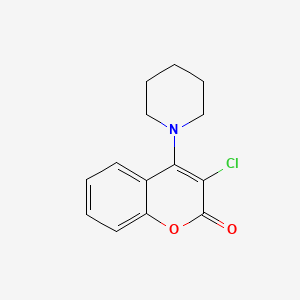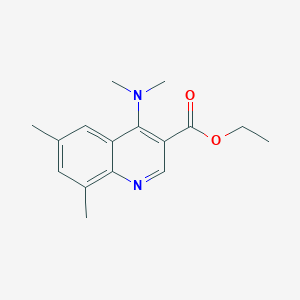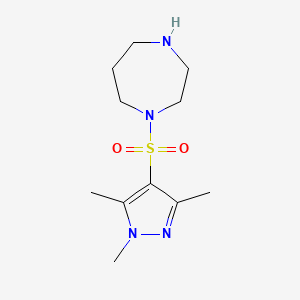
Sodium 4-formamidonaphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-formamidonaphthalene-1-sulfonate is an organic compound with the molecular formula C11H8NNaO4S It is a derivative of naphthalene, characterized by the presence of a formamido group at the 4-position and a sulfonate group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-formamidonaphthalene-1-sulfonate typically involves the formylation of 4-aminonaphthalene-1-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the formamido group. Common reagents used in this process include formic acid and a suitable dehydrating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-formamidonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-formamidonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various naphthalene derivatives.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 4-formamidonaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The sulfonate group enhances the compound’s solubility and stability in aqueous environments, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-aminonaphthalene-1-sulfonate
- Sodium 1,2-naphthoquinone-4-sulfonate
- Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate
Comparison: Sodium 4-formamidonaphthalene-1-sulfonate is unique due to the presence of the formamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H8NNaO4S |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
sodium;4-formamidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H9NO4S.Na/c13-7-12-10-5-6-11(17(14,15)16)9-4-2-1-3-8(9)10;/h1-7H,(H,12,13)(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
BJEZCLSVOISBLJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NC=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


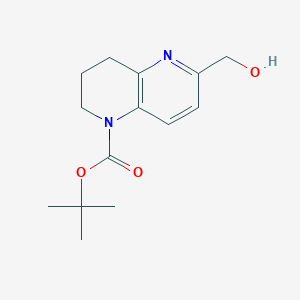
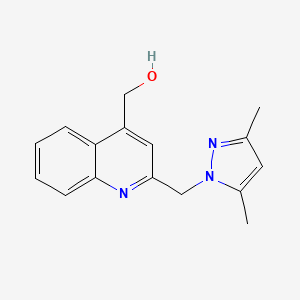




![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)

![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)

